molecular formula C22H22N2O4S B2499007 N-(5,7-dimethyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-3,4,5-trimethoxybenzamide CAS No. 868377-22-4

N-(5,7-dimethyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-3,4,5-trimethoxybenzamide

Cat. No. B2499007
M. Wt: 410.49
InChI Key: LHGVGPVWTNXVOF-FCQUAONHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5,7-dimethyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-3,4,5-trimethoxybenzamide is a useful research compound. Its molecular formula is C22H22N2O4S and its molecular weight is 410.49. The purity is usually 95%.
BenchChem offers high-quality N-(5,7-dimethyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-3,4,5-trimethoxybenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5,7-dimethyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-3,4,5-trimethoxybenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Heterocyclic Derivatives

  • Synthesis and Derivative Formation : A study by Darweesh et al. (2016) highlights the synthesis of benzothiazole-based heterocycles, which are essential in medicinal chemistry. The research explores the formation of novel pyrazolo[1,5-a]pyrimidine and [1,2,4]-triazolo[1,5-a]pyramidine derivatives, as well as other heterocycles pendent to benzothiazole and benzimidazole ring systems.

Antioxidant and Antibacterial Activities

  • Antioxidant and Antibacterial Properties : A study conducted by Ahmad et al. (2010) explored the antioxidant and antibacterial activities of N'-arylmethylidene benzothiazin derivatives. These compounds showed potential in acting as effective antioxidants and antibacterials, derived from saccharine and synthesized using ultrasonic irradiation.

Antimicrobial Applications

  • Antimicrobial Activity : The antimicrobial potential of compounds containing the 3,4,5-trimethoxybenzamide moiety was investigated by Joshi et al. (1997). This research highlights the importance of this moiety in enhancing the pharmacological activity of molecules, particularly in the context of antimicrobial applications.

Pharmaceutical Development

  • Antiproliferative and Apoptotic Effects : The work by Corbo et al. (2016) demonstrates the antiproliferative activity of N-1,3-benzothiazol-2-ylbenzamide derivatives on human liver and breast cancer cell lines. Notably, certain compounds, including 1k, showed significant proapoptotic effects, particularly against breast cancer cell lines.

Corrosion Inhibition

  • Corrosion Inhibition in Steel : In a study by Hu et al. (2016), benzothiazole derivatives were synthesized and evaluated for their effectiveness in inhibiting steel corrosion in acidic environments. This research underscores the utility of benzothiazole compounds in industrial applications, particularly in corrosion protection.

Solar Cell Applications

  • Near-IR Harvesting in Solar Cells : Research by Kim et al. (2010) focused on the design of benzothiazole squaraine dyes for near-infrared harvesting in solid-state dye-sensitized solar cells. This study highlights the potential of benzothiazole derivatives in enhancing the efficiency of solar energy harvesting.

properties

IUPAC Name

N-(5,7-dimethyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O4S/c1-7-8-24-16-10-13(2)9-14(3)20(16)29-22(24)23-21(25)15-11-17(26-4)19(28-6)18(12-15)27-5/h1,9-12H,8H2,2-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHGVGPVWTNXVOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N(C(=NC(=O)C3=CC(=C(C(=C3)OC)OC)OC)S2)CC#C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5,7-dimethyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-3,4,5-trimethoxybenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.